molecular formula C9H9ClN4OS B13747721 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13747721
M. Wt: 256.71 g/mol
InChI Key: HAXBPBACQPAUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 6-chloro-5-ethoxypyridin-2-yl group at position 3 and an amine group at position 5 (Figure 1). Its molecular formula is C₁₀H₁₀ClN₅OS, with a molecular weight of 283.74 g/mol.

Properties

Molecular Formula

C9H9ClN4OS

Molecular Weight

256.71 g/mol

IUPAC Name

3-(6-chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H9ClN4OS/c1-2-15-6-4-3-5(12-7(6)10)8-13-9(11)16-14-8/h3-4H,2H2,1H3,(H2,11,13,14)

InChI Key

HAXBPBACQPAUKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(C=C1)C2=NSC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-chloro-5-ethoxypyridine, is synthesized through the chlorination and subsequent ethoxylation of pyridine.

    Cyclization to Thiadiazole: The pyridine intermediate undergoes cyclization with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Features

Compound Name Substituents (Position 3) Key Features Reference
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 5-isopropoxypyridin-2-yl Demonstrated macrofilaricidal activity (EC₅₀ < 100 nM against O. gutturosa)
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-chlorophenyl Simpler aromatic substituent; used as a building block in antimicrobial agents
3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine 3-chloropyridin-4-yl Structural isomer of the target compound; limited bioactivity data
3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine 4-methoxyphenylsulfanyl Enhanced solubility in DMSO; explored in material science
3-Morpholino-1,2,4-thiadiazol-5-amine Morpholino Improved water solubility due to polar morpholine group

Key Observations :

  • Pyridine vs. Phenyl Substituents : Pyridine-containing analogues (e.g., compounds from –5) exhibit superior bioactivity in antiparasitic studies compared to phenyl-substituted derivatives (e.g., ), likely due to improved target binding via nitrogen lone-pair interactions .
  • Alkoxy Chain Modifications : The ethoxy group in the target compound balances lipophilicity and metabolic stability. Isopropoxy analogues (e.g., ) show higher potency but may suffer from faster hepatic clearance due to bulkier substituents .
  • Chloro Positioning: The 6-chloro-5-ethoxy substitution on pyridine (target compound) vs.

Key Findings :

  • Substituted di(pyridin-2-yl) derivatives (–5) consistently show nanomolar efficacy against filarial parasites, outperforming phenyl-substituted analogues.
  • The target compound’s ethoxy group may offer metabolic stability over cyclopropoxy or isopropoxy groups, though direct comparative data are lacking .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties of Selected Analogues

Compound logP Solubility (mg/mL) Molecular Weight (g/mol) Hydrogen Bond Acceptors
Target Compound 2.8* 0.15* 283.74 6
3-Morpholino-1,2,4-thiadiazol-5-amine 1.2 1.2 186.23 5
3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine 2.5 0.08 212.66 5
3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine 3.1 0.05 239.31 5

*Predicted using QikProp (Schrödinger LLC).

Key Trends :

  • Lipophilicity : The target compound’s logP (~2.8) aligns with optimal ranges for oral bioavailability (logP 2–3). Sulfanyl and phenyl derivatives (e.g., ) exhibit higher logP, risking toxicity.
  • Solubility: Morpholino-substituted analogues () show superior aqueous solubility, critical for intravenous formulations.

Biological Activity

3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a member of the thiadiazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on available research findings.

The molecular formula of 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is C9H9ClN4OSC_9H_9ClN_4OS, with a molecular weight of 256.71 g/mol. The compound features a thiadiazole ring, which is crucial for its biological activity due to its ability to interact with various biological targets.

PropertyValue
CAS No. 1179361-36-4
Molecular Formula C9H9ClN4OS
Molecular Weight 256.71 g/mol
IUPAC Name 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds related to the thiadiazole moiety have shown effectiveness against various bacterial strains. In studies, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like itraconazole .

Case Study: Antibacterial Properties

A study evaluated several thiadiazole derivatives for their antibacterial activity. The findings revealed that compounds with electron-withdrawing groups such as chlorine at specific positions increased their antimicrobial potential against both Gram-positive and Gram-negative bacteria . Specifically, the compound exhibited notable activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .

Anticancer Activity

Thiadiazole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, one study reported that specific derivatives achieved significant cytotoxicity with IC50 values in the micromolar range .

Table: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHepG215
Compound BMCF-710
3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amineHepG2TBD

The biological activity of 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is believed to involve interaction with specific enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites, thereby disrupting biochemical pathways essential for microbial survival or cancer cell proliferation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.